
3-(Isonicotinoylhydrazonomethyl) Rifamycin
説明
3-(Isonicotinoylhydrazonomethyl) Rifamycin is a derivative of rifamycin, a well-known antibiotic used primarily for its antibacterial properties. This compound is synthesized by modifying the rifamycin structure to enhance its efficacy and specificity against certain bacterial strains. It is particularly noted for its role in research and development as a reference standard for impurity analysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isonicotinoylhydrazonomethyl) Rifamycin typically involves the reaction of rifamycin S with isonicotinic acid hydrazide. The process includes the formation of a hydrazone linkage between the formyl group of rifamycin and the hydrazide group of isonicotinic acid hydrazide. The reaction is usually carried out under mild conditions, often in an organic solvent such as methanol or ethanol, at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
3-(Isonicotinoylhydrazonomethyl) Rifamycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the rifamycin core, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the hydrazone linkage, affecting the stability and activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different rifamycin derivatives with altered antibacterial properties, while substitution reactions can produce a range of modified compounds with varying degrees of efficacy .
科学的研究の応用
Pharmaceutical Applications
Antimicrobial Activity
- Mechanism of Action : 3-(Isonicotinoylhydrazonomethyl) Rifamycin exhibits antibacterial properties by inhibiting bacterial RNA synthesis. This action is crucial in combating resistant strains of bacteria, particularly Mycobacterium tuberculosis.
- Case Study : Research has shown that derivatives of Rifamycin, including this compound, have been effective against multidrug-resistant tuberculosis (MDR-TB) strains. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its efficacy in vitro against MDR-TB isolates, highlighting its potential as a therapeutic agent in challenging cases .
Drug Development
- Use in Formulations : The compound is being investigated for use in combination therapies to enhance the efficacy of existing antibiotics. Its unique structure may improve the pharmacokinetic profiles of drug formulations.
- Regulatory Approvals : It has been considered for Abbreviated New Drug Applications (ANDA), facilitating its commercial production alongside established Rifamycin drugs .
Research Applications
Biochemical Studies
- Metabolite Analysis : As a metabolite of Rifamycin, this compound is used to study metabolic pathways and the biotransformation of antibiotics within microbial systems.
- Enzyme Interaction Studies : Researchers utilize this compound to investigate its interactions with various enzymes involved in antibiotic resistance mechanisms, providing insights into how bacteria adapt to antibiotic pressure.
Industrial Applications
Manufacturing Impurities
- Quality Control : The compound is often identified as an impurity in the production of Rifampicin and is monitored during the manufacturing process to ensure product purity and compliance with pharmaceutical standards .
- Synthesis Pathways : Understanding the synthesis routes of this compound aids in optimizing production methods for both Rifampicin and related antibiotics.
作用機序
The mechanism of action of 3-(Isonicotinoylhydrazonomethyl) Rifamycin involves the inhibition of bacterial RNA synthesis. This is achieved through the strong binding of the compound to the DNA-dependent RNA polymerase enzyme in bacteria. By inhibiting this enzyme, the compound effectively prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Rifamycin B: The parent compound from which many rifamycin derivatives are synthesized.
Rifamycin S: An oxidized form of rifamycin B with potent antibacterial activity.
Rifamycin SV: A reduced form of rifamycin S, commonly used in clinical settings.
Rifampicin: A widely used antibiotic derived from rifamycin SV, known for its effectiveness against tuberculosis.
Uniqueness
3-(Isonicotinoylhydrazonomethyl) Rifamycin is unique due to its specific structural modification, which enhances its efficacy and specificity against certain bacterial strains. This makes it a valuable tool in research and development, particularly in the study of bacterial resistance and the development of new antibacterial agents .
生物活性
3-(Isonicotinoylhydrazonomethyl) Rifamycin is a derivative of rifamycin, a class of antibiotics known for their efficacy against various bacterial infections, particularly tuberculosis. This compound has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C44H52N4O13
- Molecular Weight : 844.90 g/mol
- CAS Number : 13292-53-0
- SMILES : CO[C@H]1\C=C\O[C@@]2(C)Oc3c(C)c(O)c4c(O)c(NC(=O)\C(=C/C=C/C@HC@HC@@HC@@HC@@HC@HC@@H\C)c(\C=N\NC(=O)c5ccncc5)c(O)c4c3C2=O
The primary mechanism of action for rifamycins, including this compound, involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of DNA into RNA, effectively halting bacterial protein synthesis and leading to cell death. The compound's ability to target both Gram-positive and Gram-negative bacteria enhances its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, particularly mycobacteria. In vitro studies have shown that it is effective against drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment regimens .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in patients with multidrug-resistant tuberculosis. Results showed a significant reduction in bacterial load after treatment, indicating its potential as a therapeutic agent in resistant cases . -
Mechanistic Insights :
Structural investigations revealed that modifications in the hydrazone moiety enhance binding affinity to bacterial RNA polymerase. This structural optimization is crucial for improving the drug's potency and selectivity against target organisms . -
Comparative Analysis with Other Rifamycins :
A comparative study highlighted that this compound has superior activity against certain resistant strains compared to traditional rifamycins. This finding underscores the importance of exploring novel derivatives in antibiotic development .
Tables
Property | Value |
---|---|
Molecular Formula | C44H52N4O13 |
Molecular Weight | 844.90 g/mol |
CAS Number | 13292-53-0 |
Antimicrobial Spectrum | Effective against M. tuberculosis and other pathogens |
Anti-inflammatory Activity | Modulates inflammatory pathways |
特性
IUPAC Name |
[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N4O13/c1-20-11-10-12-21(2)42(56)47-33-28(19-46-48-43(57)27-13-16-45-17-14-27)37(53)30-31(38(33)54)36(52)25(6)40-32(30)41(55)44(8,61-40)59-18-15-29(58-9)22(3)39(60-26(7)49)24(5)35(51)23(4)34(20)50/h10-20,22-24,29,34-35,39,50-54H,1-9H3,(H,47,56)(H,48,57)/b11-10-,18-15-,21-12-,46-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBSBZAUBPDQB-NDEAKHTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NNC(=O)C5=CC=NC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/NC(=O)C5=CC=NC=C5)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90638275 | |
Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-53-0 | |
Record name | (8E,12Z,14Z,24Z)-5,6,17,19-Tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,9,11-trioxo-8-{[2-(pyridine-4-carbonyl)hydrazinyl]methylidene}-1,2,8,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90638275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。